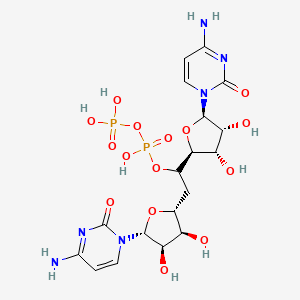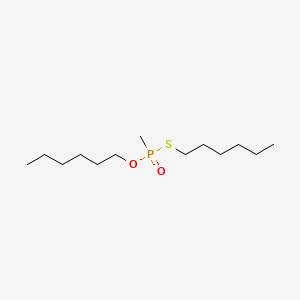
Buminafos
Overview
Description
Synthesis Analysis
The synthesis of Buminafos involves complex chemical processes that are crucial for its effective application as a pesticide. A study by Malo and Calatayud (2008) introduces a method for determining this compound involving photo-induced chemiluminescence, highlighting its innovative approach to synthesis and analysis. This method leverages photo-degradation and chemiluminescent oxidation, offering insights into the compound's synthesis process and its potential for analytical applications (Malo & Calatayud, 2008).
Molecular Structure Analysis
Investigating the molecular structure of this compound is critical for understanding its mode of action and enhancing its design for targeted applications. The degradation of this compound in aqueous media has been analyzed, revealing the cleavage of the phosphorus-carbon bond and identifying major degradation products. This study provides valuable information on the molecular breakdown and potential environmental impact of this compound, contributing to the understanding of its structural properties (Schneider et al., 1991).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that define its pesticide properties and its interaction with the environment. The photo-induced chemiluminescence study not only sheds light on its synthesis but also on its chemical behaviors, offering a foundation for developing new analytical methods and understanding its chemical properties in environmental contexts (Malo & Calatayud, 2008).
Physical Properties Analysis
Understanding the physical properties of this compound is essential for its application and environmental management. The study on its photo-induced chemiluminescence determination provides insights into its solubility, degradation, and interaction with various media, essential for optimizing its use and mitigating its environmental impact (Malo & Calatayud, 2008).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, play a crucial role in its effectiveness as a pesticide and its environmental footprint. The degradation study in aqueous media provides comprehensive insights into its chemical stability and the formation of degradation products, contributing to a deeper understanding of its chemical properties and potential environmental effects (Schneider et al., 1991).
Scientific Research Applications
Chemiluminescence Detection Method : A study by Malo & Calatayud (2008) developed a new analytical method for determining Buminafos. This involves on-line photo-degradation of this compound and subsequent chemiluminescent oxidation, providing a detection limit of 0.005 mg/l.
Toxicity and Cytogenetic Activity : Research by Nehéz et al. (1992) tested the acute toxic, cytogenetic, and embryotoxic activity of this compound in mice. The study determined an oral LD50 value for male NMRI mice and found no significant chromosome aberrations at certain doses, nor did it observe embryotoxic effects in pregnant mice.
Degradation in Aqueous Medium : Schneider et al. (1991) investigated the breakdown of this compound in water, noting a complete loss of herbicidal activity. They identified various degradation products and conducted identification using MS, GC/MS, and NMR spectroscopy Schneider, Porzel, Weidhase, & Schütte (1991).
Herbicidal Activity of Aminophosphonates : A study by Grzyś, Bielecki, & Sarapuk (2001) compared new aminophosphonates with this compound, finding that some compounds showed comparable or better herbicidal activity. They suggested that the effects might be due to action on cell membranes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Buminafos is an organophosphate herbicide that primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting this enzyme, this compound disrupts normal nerve function .
Mode of Action
This compound acts as a non-selective, contact herbicide absorbed by leaves and shoots . It inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nerve synapse. This results in continuous stimulation of the nerves, causing symptoms such as convulsions, paralysis, and in severe cases, death .
Biochemical Pathways
Overstimulation of these pathways can lead to a variety of physiological effects, including muscle contraction and heart rate regulation .
Pharmacokinetics
This compound has a moderate aqueous solubility and is volatile . It is generally non-persistent in soil systems, suggesting that it is likely to be metabolized and excreted relatively quickly . .
Result of Action
The primary molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an overaccumulation of acetylcholine in the nerve synapse . This can result in a range of cellular effects, from overstimulation of nerve cells to potential nerve cell death. The exact cellular effects can vary depending on the concentration of this compound and the duration of exposure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it may evaporate more quickly in warmer environments, potentially reducing its persistence in the environment . Additionally, its aqueous solubility implies that it may be more mobile in wet environments, potentially affecting its distribution and the extent of its effects . .
properties
IUPAC Name |
N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO3P/c1-4-7-15-19-18(13-11-10-12-14-18)23(20,21-16-8-5-2)22-17-9-6-3/h19H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBXMBCZBXUXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199259 | |
| Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51249-05-9 | |
| Record name | Buminafos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51249-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buminafos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051249059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl [1-(butylamino)cyclohexyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUMINAFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HDD5Z9UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















